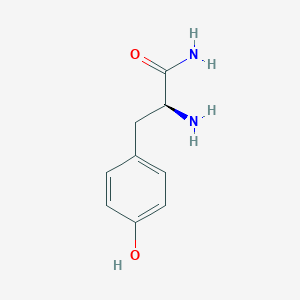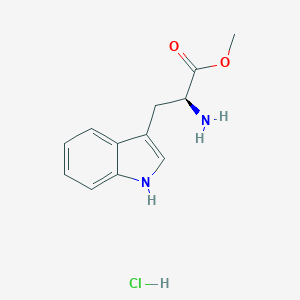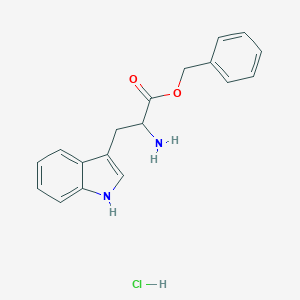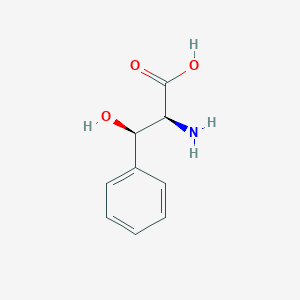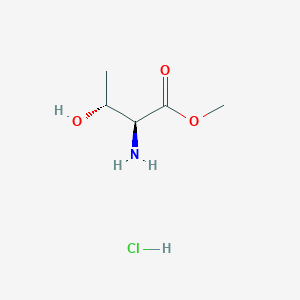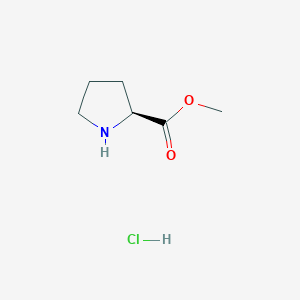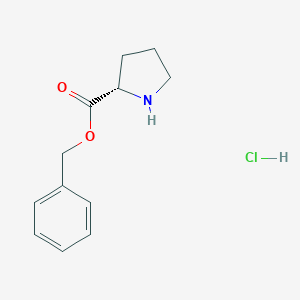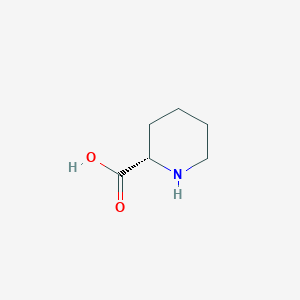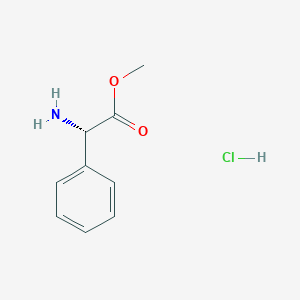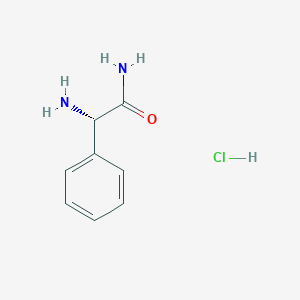
L-Isoleucine tert-Butyl Ester Hydrochloride
Vue d'ensemble
Description
L-Isoleucine tert-Butyl Ester Hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 . It is used in the pharmaceutical industry and is an important raw material and intermediate used in organic synthesis, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride . The molecular structure can be represented by the SMILES string: Cl.CCC@HC@HC(=O)OC©©C .Physical And Chemical Properties Analysis
L-Isoleucine tert-Butyl Ester Hydrochloride is a solid at 20 degrees Celsius . It is soluble in 50 mg/ml methanol . It has a molecular weight of 223.74 . The compound is air sensitive and incompatible with strong oxidizing agents .Applications De Recherche Scientifique
Nutraceuticals and Functional Foods
H-Ile-OtBu.HCl has been identified in the study of short-chain pyroglutamyl peptides in Japanese salted fermented soy paste (miso) and their anti-obesity effect . The compound could potentially be used in the development of functional foods and nutraceuticals that aim to combat obesity.
Protease Inhibition
The compound could potentially be used in the study of proteases, which are enzymes that break down proteins. Protease inhibitors can be useful in various fields of research, including the study of diseases such as cancer and HIV .
Apoptosis Research
Apoptosis, or programmed cell death, is a crucial process in development and disease. H-Ile-OtBu.HCl could potentially be used in the study of apoptosis, particularly in understanding the role of various proteins and enzymes in this process .
Metabolism Studies
H-Ile-OtBu.HCl could potentially be used in the study of metabolism, particularly in understanding how various substances are broken down and used by the body .
MAPK Signaling Research
The MAPK signaling pathway is involved in many cellular processes, including growth, differentiation, and stress responses. H-Ile-OtBu.HCl could potentially be used in the study of this pathway .
Tyrosine Kinase Research
Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the regulation of cell division, growth, and death. H-Ile-OtBu.HCl could potentially be used in the study of tyrosine kinases .
Safety and Hazards
Orientations Futures
L-Isoleucine tert-Butyl Ester Hydrochloride is currently used in the pharmaceutical industry and as an important raw material and intermediate in organic synthesis, agrochemicals, and dyestuffs . It’s likely that future research will continue to explore its potential uses in these and potentially other areas.
Mécanisme D'action
Target of Action
H-Ile-OtBu.HCl, also known as H-ILE-OTBU HCL or L-Isoleucine tert-Butyl Ester Hydrochloride, is a derivative of the amino acid isoleucine
Mode of Action
The exact mode of action of H-Ile-OtBuAs an amino acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of H-Ile-OtBuGiven its potential role in influencing the secretion of anabolic hormones and supplying fuel during exercise, it may contribute to improved physical performance and recovery from exercise-induced muscle damage .
Propriétés
IUPAC Name |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRYMHOZFAPYPJ-WSZWBAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922990 | |
| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119483-46-4 | |
| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



